molecular formula C15H20N2OS B5752907 N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5752907
M. Wt: 276.4 g/mol
InChI Key: RARMTJRRDWUOHD-UHFFFAOYSA-N
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Description

“N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, a carbonothioyl group, and a 4-methylphenylamino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through acylation reactions . For instance, a compound with a similar structure, N-(3-Amino-4-methylphenyl)benzamide, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Scientific Research Applications

Comprehensive Analysis of N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide Applications

The compound “N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide” is a structurally complex molecule that may have various applications in scientific research. While specific applications for this exact compound are not readily available, we can infer potential uses by examining the applications of similar compounds and the functional groups present in the molecule. Below is a detailed analysis focusing on unique applications across different fields of research.

Drug Development and Synthesis

Building Blocks for Pharmaceutical Compounds: Compounds with similar structures have been used as building blocks in the synthesis of various drug candidates. The presence of both amine and carboxamide groups allows for selective acylation reactions, which are crucial in developing specific pharmaceutical intermediates .

Kinetic Studies in Microflow Systems

Optimization of Synthesis Processes: The related compound N-(3-Amino-4-methylphenyl)benzamide has been synthesized using microflow systems to determine intrinsic reaction kinetics parameters. This approach could be applied to our compound to optimize reaction conditions and improve yields in pharmaceutical manufacturing .

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARMTJRRDWUOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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